4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one

Description

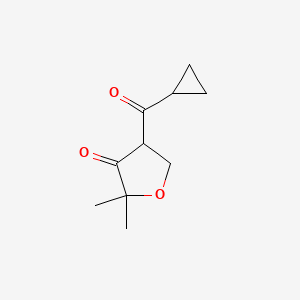

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one is a bicyclic organic compound characterized by a 2,2-dimethyloxolan-3-one (a substituted tetrahydrofuran-3-one) core fused with a cyclopropanecarbonyl group. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol. The structure features:

- A strained cyclopropane ring linked via a carbonyl group, which enhances electrophilic reactivity.

- A tetrahydrofuran-derived oxolan ring with a ketone at position 3 and two methyl groups at position 2, contributing to steric hindrance and conformational rigidity.

- Polar functional groups (ketone, ester-like carbonyl) that influence solubility in polar aprotic solvents like DMSO or acetone.

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(cyclopropanecarbonyl)-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C10H14O3/c1-10(2)9(12)7(5-13-10)8(11)6-3-4-6/h6-7H,3-5H2,1-2H3 |

InChI Key |

MGYIZYGSFWABBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CO1)C(=O)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with 2,2-dimethyloxolan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, affecting the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition or activation, receptor modulation, and alteration of metabolic processes .

Comparison with Similar Compounds

Key Observations:

Cyclopropane Derivatives: The target compound and N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide both utilize cyclopropane rings for conformational strain, but the latter’s carboxamide and aryl ether groups enhance hydrogen-bonding capacity, making it more suited for protein-targeted applications.

Oxolan-Containing Compounds: While this compound and 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one share oxolan rings, the diazepane moiety in the latter introduces basicity and flexibility, broadening its pharmacological utility.

Reactivity Differences: The target compound’s ketone and ester groups are more electrophilic than the sulfonic acid in 8-Hydroxyquinoline-5-sulfonic acid , which favors ionic interactions in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.